

# Swainsonine: From Discovery to Therapeutic Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Swazine  |           |  |  |
| Cat. No.:            | B1202289 | Get Quote |  |  |

### **Abstract**

Swainsonine, a natural indolizidine alkaloid, has garnered significant attention in the scientific community for its potent biological activities. Initially identified as the toxic principle in certain plants causing "locoism" in livestock, subsequent research has unveiled its remarkable therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of swainsonine, its diverse natural sources, and its multifaceted mechanism of action. We delve into detailed experimental protocols for its isolation and characterization, present quantitative data on its inhibitory effects and natural abundance, and elucidate the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

### Introduction

Swainsonine ((1S,2R,8R,8aR)-octahydroindolizine-1,2,8-triol) is a hydrophilic indolizidine alkaloid first isolated from the Australian plant Swainsona canescens, from which it derives its name.[1] For many years, it was primarily known as the causative agent of "locoism" or "peastruck," a neurological disease in livestock that graze on swainsonine-containing plants.[2] This condition is characterized by symptoms such as depression, ataxia, and reproductive issues.[3] The underlying cause of this toxicity was later identified as the potent and reversible inhibition of lysosomal  $\alpha$ -mannosidase and Golgi  $\alpha$ -mannosidase II, leading to a lysosomal storage disease analogous to genetic mannosidosis.[4][5]



Beyond its toxicological profile, the unique mechanism of action of swainsonine has opened avenues for its therapeutic application. As a powerful inhibitor of glycosidases, it disrupts the normal processing of N-linked glycoproteins, a pathway often altered in cancerous cells.[6] This has led to extensive research into its anticancer properties, with studies demonstrating its ability to inhibit tumor growth and metastasis.[7] Furthermore, swainsonine has been shown to possess immunomodulatory effects, further enhancing its potential as a therapeutic agent.[7] This guide will provide an in-depth exploration of the scientific journey of swainsonine, from its discovery in poisonous plants to its emergence as a promising candidate for drug development.

### **Discovery and Natural Sources**

The discovery of swainsonine is intrinsically linked to the investigation of "locoweed" poisoning in livestock, a significant economic problem in regions like North America and Australia.[8]

### **Initial Discovery**

The toxic principle of locoweeds was a long-standing mystery until 1979, when Colegate and his team isolated and characterized a novel indolizidine alkaloid from Swainsona canescens in Australia.[9] This compound, named swainsonine, was found to be a potent inhibitor of  $\alpha$ -mannosidase, providing the first crucial insight into the mechanism of locoism.[5]

### **Natural Sources**

Swainsonine is produced by a variety of organisms, including plants and fungi. Interestingly, it is now understood that in many cases, the plants themselves are not the primary producers of swainsonine but rather host endophytic fungi that synthesize the alkaloid.[2]

#### 2.2.1. Plant Sources

Swainsonine has been identified in several genera of the family Fabaceae, most notably:

- Astragalus(Locoweed): Numerous species of Astragalus found in North America are known to contain swainsonine.[10] The concentration of swainsonine can vary significantly between different species and even within populations of the same species.[11]
- Oxytropis(Pointvetch): Similar to Astragalus, various Oxytropis species are major sources of swainsonine and are also referred to as locoweeds.[10]



 Swainsona(Darling Pea): This genus, native to Australia, is the original source from which swainsonine was isolated.[2]

### 2.2.2. Fungal Sources

The realization that endophytic fungi are the true producers of swainsonine in many locoweeds was a significant breakthrough. These fungi live symbiotically within the plant tissues. Key swainsonine-producing fungi include:

- Alternaria oxytropis: An endophyte found in various Oxytropis species.[12]
- Undifilumspp.: Endophytes associated with Astragalus and Oxytropis species.
- Slafractonia leguminicola: A fungus that can infect red clover.[13]
- Metarhizium anisopliae: An entomopathogenic fungus.[14]

The discovery of fungal biosynthesis opened up possibilities for producing swainsonine through fermentation, offering a more controlled and potentially higher-yielding alternative to extraction from plant material.[3][5]

### **Quantitative Data**

Table 1: Swainsonine Yield from Various Natural Sources



| Natural Source                          | Plant Part/Method          | Swainsonine Yield<br>(% dry weight or<br>µg/g) | Reference |
|-----------------------------------------|----------------------------|------------------------------------------------|-----------|
| Astragalus<br>mollissimus               | Whole Plant                | > 0.01%                                        | [11]      |
| Astragalus<br>lentiginosus              | Whole Plant                | > 0.01%                                        | [11]      |
| Oxytropis sericea                       | Whole Plant                | 0.046% - 0.097%                                | [15]      |
| Oxytropis lambertii                     | Whole Plant                | < 0.001% to > 0.001%                           | [15]      |
| Swainsona spp.                          | Various                    | Detected in 9 of 41 species                    | [16]      |
| Alternaria oxytropis<br>OW7.8           | Mycelia (in vitro culture) | 262.6569 ± 8.1911<br>μg/g DW                   | [17]      |
| Alternaria oxytropis<br>(swnR knockout) | Mycelia (in vitro culture) | 45.3986 ± 12.8587<br>μg/g DW                   | [17]      |

Table 2: Inhibitory Concentration (IC50) of Swainsonine

Against Various Glycosidases

| Enzyme                        | Source | IC50                   | Reference |
|-------------------------------|--------|------------------------|-----------|
| Lysosomal α-D-<br>mannosidase | -      | 50% inhibition at 1 μM | [18]      |
| Golgi α-mannosidase           | -      | Potent inhibitor       | [6][19]   |

# **Table 3: Cytotoxicity (IC50) of Swainsonine Against Cancer Cell Lines**



| Cell Line                    | Cancer Type       | IC50                                  | Reference |
|------------------------------|-------------------|---------------------------------------|-----------|
| A549                         | Human Lung Cancer | Concentration-<br>dependent apoptosis | [20]      |
| Various Cancer Cell<br>Lines | -                 | IC50 values between<br>10 and 50 μM   | [8]       |

# Experimental Protocols Isolation and Purification of Swainsonine from Locoweed (Astragalus lentiginosus)

This protocol is adapted from Gardner et al. (2003).[4]

#### 4.1.1. Extraction

- Dry and grind the locoweed plant material to a fine powder.
- Perform a continuous liquid/liquid extraction of the plant material with dichloromethane.
- The crude extract is then subjected to an acid-base partitioning to isolate the alkaloid fraction.

### 4.1.2. Ion-Exchange Chromatography

- Dissolve the alkaloid fraction in an appropriate acidic buffer.
- Load the solution onto a strong cation-exchange column (e.g., Dowex 50W-X8).
- Wash the column extensively with deionized water to remove neutral and anionic compounds.
- Elute the bound swainsonine using a gradient of ammonium hydroxide.
- Collect fractions and monitor for the presence of swainsonine using a suitable analytical method (e.g., TLC or LC-MS).



### 4.1.3. Purification

- Pool the swainsonine-containing fractions and lyophilize to remove the solvent.
- Further purify the crude swainsonine by either:
  - Recrystallization: Dissolve the solid in ammonia-saturated chloroform and allow crystals to form.
  - Sublimation: Heat the solid under vacuum to sublimate the swainsonine, which is then collected on a cold surface.
- Alternatively, for small-scale purification, form the chloroform-soluble methylboronate derivative, which can be easily hydrolyzed to regenerate pure swainsonine.

### α-Mannosidase Inhibition Assay

This is a general protocol to determine the inhibitory activity of swainsonine.

- Prepare a solution of jack bean  $\alpha$ -mannosidase in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
- Prepare a solution of the substrate, p-nitrophenyl- $\alpha$ -D-mannopyranoside, in the same buffer.
- Prepare a series of dilutions of swainsonine.
- In a microplate, add the enzyme solution, a swainsonine dilution (or buffer for control), and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding the substrate solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).
- Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each swainsonine concentration and determine the IC50 value.



# Determination of Swainsonine Cytotoxicity in Cancer Cells (MTT Assay)

This protocol outlines a common method for assessing the effect of swainsonine on cancer cell viability.

- Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Prepare a range of concentrations of swainsonine in the cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of swainsonine. Include a vehicle control (medium without swainsonine).
- Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 value.

# **Signaling Pathways and Mechanisms of Action**

Swainsonine exerts its biological effects primarily through the inhibition of  $\alpha$ -mannosidases, which leads to the disruption of glycoprotein processing and the accumulation of mannose-rich oligosaccharides.[13][21] This fundamental action triggers a cascade of downstream effects, particularly in the context of cancer, involving multiple signaling pathways.

# Inhibition of Glycoprotein Processing

The primary molecular target of swainsonine is Golgi  $\alpha$ -mannosidase II, a key enzyme in the N-linked glycosylation pathway.[6] By inhibiting this enzyme, swainsonine prevents the trimming



of mannose residues from high-mannose oligosaccharide precursors, thereby blocking the formation of complex and hybrid N-glycans. This alteration in cell surface glycoproteins can affect cell-cell recognition, adhesion, and signaling, which are critical processes in tumor progression and metastasis.[7]

## **Induction of Apoptosis**

Swainsonine has been shown to induce apoptosis in various cancer cell lines.[20] The primary mechanism appears to be through the mitochondria-mediated intrinsic apoptotic pathway.

- Modulation of Bcl-2 Family Proteins: Swainsonine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[4][22]
   This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.
- Cytochrome c Release and Caspase Activation: The increased mitochondrial permeability results in the release of cytochrome c into the cytosol.[4][22] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[4][22] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
   [4]

### Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Swainsonine has been found to inhibit this pathway, contributing to its anti-cancer effects.[1][23] Treatment with swainsonine leads to a decrease in the phosphorylation of key components of this pathway, including Akt and mTOR.[1][23] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.

### **Involvement of the MAPK Signaling Pathway**

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Some studies suggest that swainsonine can also modulate the MAPK pathway, although the specific effects may be cell-type dependent. [24]



### **Visualizations**

# **Diagram 1: Swainsonine Biosynthesis Pathway**











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Swainsonine induces autophagy via PI3K/AKT/mTOR signaling pathway to injure the renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of the alkaloid swainsonine by a fungal endophyte in the host Swainsona canescens PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. Production of the alkaloid swainsonine by a fungal endosymbiont of the Ascomycete order Chaetothyriales in the host Ipomoea carnea PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Swainsonine induces apoptosis through mitochondrial pathway and caspase activation in goat trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of swainsonine by fungal endophytes of locoweed PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential importance of swainsonine in therapy for cancers and immunology PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Swainsonine induces caprine luteal cells apoptosis via mitochondrial-mediated caspasedependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.colby.edu [librarysearch.colby.edu]
- 10. A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of seed endophyte amounts on swainsonine concentrations in Astragalus and Oxytropis locoweeds PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA-Silencing of swnR gene greatly reduced biosynthesis of swainsonine in Alternaria oxytropis without affecting the growth characteristics of leguminous host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Swainsonine Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of the swnR Gene on Swainsonine Biosynthesis in Alternaria oxytropis OW7.8, an Endophytic Fungus of Oxytropis glabra [mdpi.com]
- 18. Swainsonine as a lysosomal toxin affects dopaminergic neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The similar effects of swainsonine and locoweed on tissue glycosidases and oligosaccharides of the pig indicate that the alkaloid is the principal toxin responsible for the induction of locoism PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Swainsonine activates mitochondria-mediated apoptotic pathway in human lung cancer A549 cells and retards the growth of lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]



- 21. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Swainsonine induces apoptosis of rat cardiomyocytes via mitochondria-mediated pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Swainsonine Triggers Paraptosis via ER Stress and MAPK Signaling Pathway in Rat Primary Renal Tubular Epithelial Cells [frontiersin.org]
- To cite this document: BenchChem. [Swainsonine: From Discovery to Therapeutic Potential -A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202289#swainsonine-discovery-and-natural-sources]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com